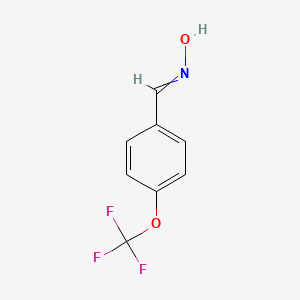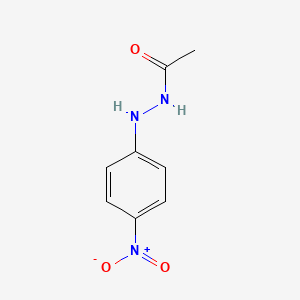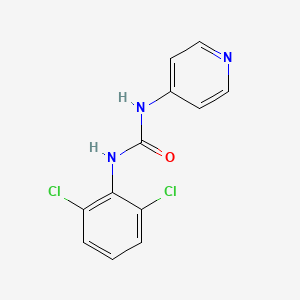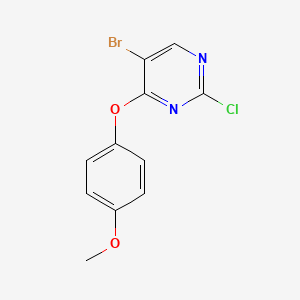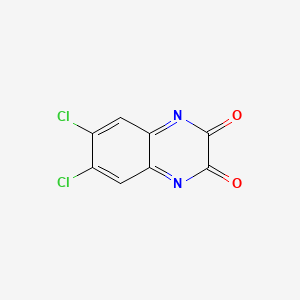
6,7-Dichloroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4Cl2N2O2. It is known for its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3-dione typically involves the reaction of 4,5-dichlorophenylenediamine with diethyl oxalate. The mixture is refluxed overnight, cooled to room temperature, and filtered to obtain the product as a gray solid powder . The reaction conditions include:
Reagents: 4,5-dichlorophenylenediamine, diethyl oxalate
Conditions: Reflux overnight, cooling, and filtration
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used.
Oxidation and Reduction Reactions: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
6,7-Dichloroquinoxaline-2,3-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of 6,7-Dichloroquinoxaline-2,3-dione involves its role as a competitive antagonist at the NMDA receptor glycine site . By binding to this site, the compound inhibits the action of glycine, a co-agonist required for NMDA receptor activation. This inhibition can modulate synaptic transmission and has implications for various neurological processes.
Comparison with Similar Compounds
6,7-Diaminoquinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups.
2,3-Dichloroquinoxaline: A related compound with chlorine atoms at different positions.
Comparison: 6,7-Dichloroquinoxaline-2,3-dione is unique due to its specific substitution pattern and its role as an NMDA receptor antagonist. This distinguishes it from other quinoxaline derivatives, which may have different biological activities and applications.
Properties
CAS No. |
146847-76-9 |
|---|---|
Molecular Formula |
C8H2Cl2N2O2 |
Molecular Weight |
229.02 g/mol |
IUPAC Name |
6,7-dichloroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI Key |
KPULYMSKFDKVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B8808989.png)
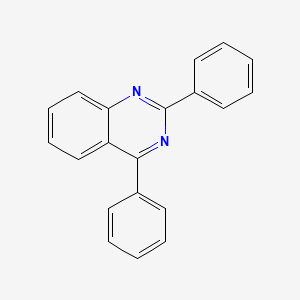
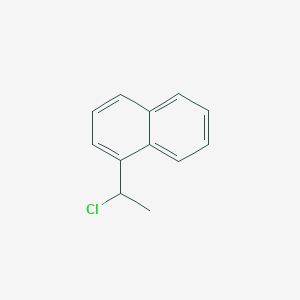
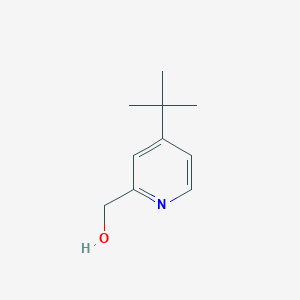
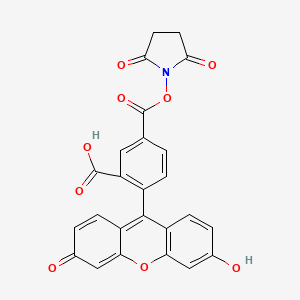
![2-Isopropyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8809019.png)
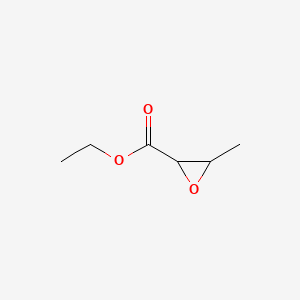
![2-[(3-Methoxyphenylamino)-methylene]malonic acid diethyl ester](/img/structure/B8809040.png)
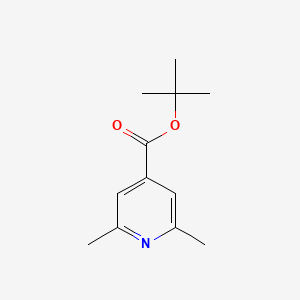
![5-(tert-Butyl)-2-(3-fluoropyridin-4-yl)benzo[d]oxazole](/img/structure/B8809054.png)
